molecular formula C11H14N4O5S B3135645 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid CAS No. 40265-94-9

4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B3135645
CAS No.: 40265-94-9
M. Wt: 314.32 g/mol
InChI Key: GIUUWKUFWYCKBW-UHFFFAOYSA-N
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Description

4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a carbamimidoylsulfamoyl group attached to a phenyl ring, which is further connected to an amino and oxobutanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Formation of the Carbamimidoylsulfamoyl Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide intermediate.

    Attachment to the Phenyl Ring: The sulfonamide intermediate is then reacted with a phenyl derivative under appropriate conditions to form the desired phenylsulfonamide.

    Formation of the Amino Group: The phenylsulfonamide is further reacted with an appropriate reagent to introduce the amino group.

    Formation of the Oxobutanoic Acid Moiety: Finally, the amino-phenylsulfonamide is reacted with a suitable reagent to introduce the oxobutanoic acid moiety, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxopentanoic acid: Similar structure with an additional carbon in the oxo acid moiety.

    4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid methyl ester: Methyl ester derivative of the compound.

    This compound ethyl ester: Ethyl ester derivative of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5S/c12-11(13)15-21(19,20)8-3-1-7(2-4-8)14-9(16)5-6-10(17)18/h1-4H,5-6H2,(H,14,16)(H,17,18)(H4,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUUWKUFWYCKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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